molecular formula C22H21N5O B11004365 [4-(1H-benzimidazol-2-yl)piperidin-1-yl](5-phenyl-1H-pyrazol-3-yl)methanone

[4-(1H-benzimidazol-2-yl)piperidin-1-yl](5-phenyl-1H-pyrazol-3-yl)methanone

Cat. No.: B11004365
M. Wt: 371.4 g/mol
InChI Key: UBIIXPZKJKRDDS-UHFFFAOYSA-N
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Description

4-(1H-1,3-BENZIMIDAZOL-2-YL)PIPERIDINOMETHANONE is a complex organic compound that has garnered attention in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-1,3-BENZIMIDAZOL-2-YL)PIPERIDINOMETHANONE typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole ring, followed by the formation of the piperidine ring, and finally, the pyrazole ring is introduced. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, are essential to obtain the desired product on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

4-(1H-1,3-BENZIMIDAZOL-2-YL)PIPERIDINOMETHANONE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens or alkylating agents.

Common Reagents and Conditions

The reactions typically require specific conditions, such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the presence of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions may result in various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, 4-(1H-1,3-BENZIMIDAZOL-2-YL)PIPERIDINOMETHANONE is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it a valuable tool for understanding biological processes at the molecular level.

Medicine

In medicine, 4-(1H-1,3-BENZIMIDAZOL-2-YL)PIPERIDINOMETHANONE is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development and pharmaceutical research.

Industry

In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of 4-(1H-1,3-BENZIMIDAZOL-2-YL)PIPERIDINOMETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-(1H-1,3-BENZIMIDAZOL-2-YL)PIPERIDINOMETHANONE: Unique due to its combination of benzimidazole, piperidine, and pyrazole rings.

    Benzimidazole Derivatives: Known for their biological activity and use in pharmaceuticals.

    Piperidine Derivatives: Commonly used in the synthesis of alkaloids and other bioactive compounds.

    Pyrazole Derivatives: Studied for their anti-inflammatory and anticancer properties.

Uniqueness

The uniqueness of 4-(1H-1,3-BENZIMIDAZOL-2-YL)PIPERIDINOMETHANONE lies in its multi-ring structure, which imparts distinct chemical and biological properties. This combination of rings is not commonly found in other compounds, making it a valuable subject for research and development.

Properties

Molecular Formula

C22H21N5O

Molecular Weight

371.4 g/mol

IUPAC Name

[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(3-phenyl-1H-pyrazol-5-yl)methanone

InChI

InChI=1S/C22H21N5O/c28-22(20-14-19(25-26-20)15-6-2-1-3-7-15)27-12-10-16(11-13-27)21-23-17-8-4-5-9-18(17)24-21/h1-9,14,16H,10-13H2,(H,23,24)(H,25,26)

InChI Key

UBIIXPZKJKRDDS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3N2)C(=O)C4=CC(=NN4)C5=CC=CC=C5

Origin of Product

United States

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